(3-Amino-4-methoxyphenyl)methanol
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Overview
Description
“(3-Amino-4-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H11NO2 . It is used as a laboratory chemical and for the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “(3-Amino-4-methoxyphenyl)methanol” consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
“(3-Amino-4-methoxyphenyl)methanol” is a solid at room temperature . It has a molecular weight of 153.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
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Synthesis of Secondary Amines
- Field : Organic Chemistry
- Application : The compound can be synthesized via the Schiff bases reduction route . Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .
- Method : The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .
- Results : The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
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Pharmaceutical Applications
Safety And Hazards
properties
IUPAC Name |
(3-amino-4-methoxyphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUAJRPNIWMHET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655655 |
Source
|
Record name | (3-Amino-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4-methoxyphenyl)methanol | |
CAS RN |
113928-90-8 |
Source
|
Record name | (3-Amino-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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